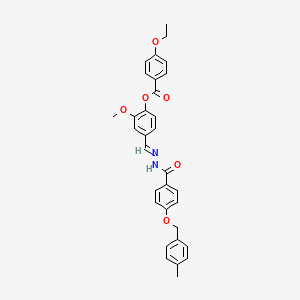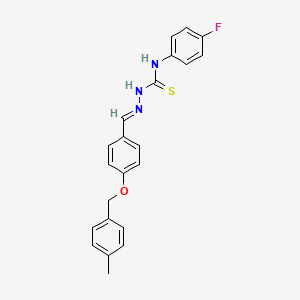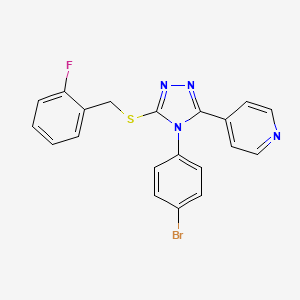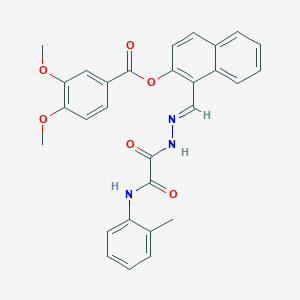![molecular formula C27H27N5O4S B12028166 N'-[(1E)-1-phenylethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12028166.png)
N'-[(1E)-1-phenylethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-1-phenylethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C27H27N5O4S and a molecular weight of 517.611 g/mol . This compound is notable for its unique structure, which includes a triazole ring, a sulfanyl group, and multiple aromatic rings. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Méthodes De Préparation
The synthetic route often starts with the preparation of the triazole intermediate, followed by the addition of the sulfanyl group and the final condensation with the hydrazide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N’-[(E)-1-phenylethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies in cell biology and biochemistry.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-cancer and anti-microbial properties.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of N’-[(E)-1-phenylethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity .
Comparaison Avec Des Composés Similaires
Similar compounds include other triazole derivatives and sulfanyl-containing molecules. Some examples are:
- N’-[(E)-phenylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical and biological properties. The uniqueness of N’-[(E)-1-phenylethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups, which may confer distinct biological activities and reactivity profiles.
Propriétés
Formule moléculaire |
C27H27N5O4S |
|---|---|
Poids moléculaire |
517.6 g/mol |
Nom IUPAC |
N-[(E)-1-phenylethylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H27N5O4S/c1-18(19-11-7-5-8-12-19)28-29-24(33)17-37-27-31-30-26(32(27)21-13-9-6-10-14-21)20-15-22(34-2)25(36-4)23(16-20)35-3/h5-16H,17H2,1-4H3,(H,29,33)/b28-18+ |
Clé InChI |
LBRMLRMOLBNGMV-MTDXEUNCSA-N |
SMILES isomérique |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)/C4=CC=CC=C4 |
SMILES canonique |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzamide](/img/structure/B12028092.png)


![4-methyl-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12028123.png)
![(5Z)-3-Isobutyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12028131.png)
![5-(3-Isopropoxyphenyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12028133.png)


![5-bromo-2-hydroxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12028156.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12028161.png)


![N-(5-Methyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12028188.png)
